Pemetrexed was originally developed as an anticancer agent and is synthesized from simpler precursors through a series of chemical reactions. The specific isotopically labeled variant, pemetrexed-13C5 disodium salt, is produced for use in research and clinical studies to improve the quantification and tracking of pemetrexed in biological systems.
Pemetrexed-13C5 disodium salt falls under the classification of antimetabolites, specifically as an antifolate. It functions by inhibiting folate-dependent enzymes crucial for nucleotide synthesis, making it effective against rapidly dividing cancer cells.
The synthesis of pemetrexed-13C5 disodium salt involves several steps, typically starting from 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. A notable process includes:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization.
The molecular formula for pemetrexed-13C5 disodium salt is , with a molecular weight of approximately . The structure features a pyrrolopyrimidine core that is essential for its biological activity.
The compound's isotopic labeling (with carbon-13) allows for enhanced detection in analytical methods. The carbon-13 labeling does not alter the chemical behavior significantly but provides a means for tracking and quantifying the compound in biological matrices .
Pemetrexed-13C5 disodium salt participates in various chemical reactions typical of antifolates:
These reactions are critical for its mechanism of action as an anticancer agent and are influenced by the presence of other cellular metabolites.
Pemetrexed exerts its effects primarily through the inhibition of folate-dependent enzymes:
The combination of these inhibitory actions leads to reduced proliferation of cancer cells.
Pemetrexed-13C5 disodium salt typically appears as a white crystalline powder with high solubility in aqueous solutions due to its disodium salt form.
Key chemical properties include:
Pemetrexed-13C5 disodium salt has several scientific applications:
Pemetrexed-13C5 disodium salt is a stable isotopically labeled analog of the antineoplastic agent pemetrexed disodium, where five carbon atoms are replaced by the 13C isotope. Its molecular formula is C15(13C)5H19N5Na2O6, with a molecular weight of 476.34 g/mol [6] [7]. The isotopic enrichment is typically ≥99% 13C and ≥95% chemical purity [3] [9]. The labeling occurs specifically at the glutamate moiety, encompassing the α-carboxyl group and the entire glutamyl side chain. This strategic labeling minimizes steric perturbations while enabling precise tracking of the drug's metabolic fate via mass spectrometry [3] [9].
Table 1: Molecular Formula Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Enrichment |
---|---|---|---|
Pemetrexed-13C5 disodium salt | C15(13C)5H19N5Na2O6 | 476.34 | ≥99% 13C [6] [7] |
Non-labeled pemetrexed disodium | C20H19N5O6·2Na | 471.37 | N/A [5] |
Pemetrexed-13C5 L-glutamic acid trisodium salt | C2013C5H25N6Na5O9 | 627.44 | ~90% 13C [9] |
Nuclear Magnetic Resonance (NMR): 13C NMR confirms the isotopic enrichment pattern, showing significant chemical shift deviations (0.5–1.5 ppm) only for the labeled carbons. Two-dimensional NMR analyses (e.g., HSQC, HMBC) validate the connectivity between the pyrrolopyrimidine core and the 13C-labeled glutamate side chain [8].
Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic peaks include N-H stretches at 3320 cm⁻¹, carbonyl stretches at 1655 cm⁻¹ (amide I band), and asymmetric carboxylate stretches at 1570 cm⁻¹. These align with non-labeled pemetrexed, confirming isotopic labeling does not alter covalent bonding [4].
Powder X-ray Diffraction (PXRD): The crystalline structure exhibits distinctive peaks at 2θ = 9.3°, 13.4°, 17.0°, 17.7°, and 19.3°, identical to non-labeled pemetrexed diacid Form 1. This confirms isotopic substitution preserves the crystalline lattice [1] [4]. In situ PXRD under humidity control reveals hydration-induced phase transitions, critical for stability assessment [4].
Thermal Analysis: Differential Scanning Calorimetry (DSC) shows a melting endotherm at 124–135°C, followed by decomposition above 150°C. Thermogravimetric Analysis (TGA) indicates a solvent loss of 30.77% below 230°C, attributed to residual dimethyl sulfoxide (DMSO) rather than hydration water [1] [4].
Pemetrexed-13C5 disodium salt exists in multiple solid-state forms, with hydration state being a critical determinant of stability:
Table 2: Hydration State Characteristics
Form | Water Content | Key PXRD Peaks (2θ) | Stability |
---|---|---|---|
Hemipentahydrate (HP-PE) | ~2.5 H2O | 9.3°, 17.0°, 19.3° | Converts to heptahydrate at 80% RH [4] |
Heptahydrate (HT-PE) | 7 H2O | 7.4°, 9.4°, 11.7° | Stable at 25°C/60% RH [4] |
Amorphous | None | Broad halo | Converts to HT-PE above 60% RH [4] |
Dehydration studies using TGA-DSC show that HT-PE loses water in three distinct steps (30–120°C), with no recrystallization observed upon cooling. This irreversible dehydration confirms the structural collapse of the hydrate lattice [4].
Isotopic labeling induces negligible differences in physicochemical behavior:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1